(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is an organoboron compound with the molecular formula C₆H₂BBrF₄O₂ and a molecular weight of 272.79 g/mol. It features a phenyl ring substituted with bromine and four fluorine atoms, making it a highly fluorinated derivative of boronic acid. The presence of these halogens significantly influences its chemical properties and reactivity, particularly in cross-coupling reactions and as a building block in organic synthesis .
Several methods exist for synthesizing (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid:
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid has various applications:
Interaction studies involving (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid focus on its ability to bind with various biological targets. Research indicates that its boron atom can form transient interactions with hydroxyl groups in proteins and other biomolecules. This property is particularly useful in designing selective inhibitors for therapeutic applications .
Similar compounds to (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid include:
Compound Name | CAS Number | Unique Features |
---|---|---|
(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | 1016231-40-5 | Different substitution pattern on the phenyl ring |
2,3,4,5-Tetrafluorophenylboronic acid | 179923-32-1 | Lacks bromine substitution |
(2-Bromo-3,4-difluorophenyl)boronic acid | 71504321 | Contains fewer fluorine atoms |
(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to its high degree of fluorination combined with bromine substitution. This specific arrangement enhances its reactivity and stability compared to other boronic acids. Its distinct electronic properties make it particularly useful in targeted applications within organic synthesis and medicinal chemistry .